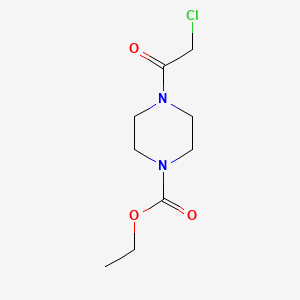
Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate
Descripción general
Descripción
Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C9H15ClN2O3 . It has a molecular weight of 234.68 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate is 1S/C9H15ClN2O3/c1-2-15-9(14)12-5-3-11(4-6-12)8(13)7-10/h2-7H2,1H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate is a liquid at room temperature . The compound has a molecular weight of 234.68 .Aplicaciones Científicas De Investigación
Synthesis of Thienopyridine Derivatives
Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate: is utilized as a precursor in the synthesis of novel thieno[2,3-b]pyridines . These derivatives are known for their diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, antidiabetic, and osteogenic antiproliferative activities. The compound’s ability to act as a versatile precursor allows for the creation of hybrid compounds that link thienopyridines to piperazine or amide-containing moieties, expanding the scope of potential therapeutic applications.
Development of Anticancer Agents
The piperazine scaffold within Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate has been reported to exhibit significant anticancer properties . This is due to its structural versatility, which enables the formation of compounds that can interact with various biological targets. Research into the development of new anticancer agents often involves the exploration of piperazine derivatives as potential drug candidates.
Antiviral Research
Piperazine derivatives, including Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate , have shown promise in antiviral research . The structural features of piperazine allow for the design of molecules that can inhibit viral replication by targeting specific proteins or enzymes essential for the virus’s life cycle.
Anti-Inflammatory Applications
The compound’s role in synthesizing molecules with anti-inflammatory properties is significant . By acting as a building block for more complex structures, it contributes to the development of new anti-inflammatory drugs that can be used to treat various inflammatory disorders.
Antibacterial and Antimicrobial Studies
Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate: serves as a key intermediate in the creation of new antibacterial and antimicrobial agents . Its chemical structure is conducive to forming compounds that can disrupt bacterial cell walls or interfere with microbial protein synthesis.
Analgesic Drug Development
The compound is involved in the synthesis of analgesic drugs, leveraging its piperazine core to enhance the efficacy and bioavailability of pain-relieving medications .
Anticonvulsant and Antiepileptic Research
Research into anticonvulsant and antiepileptic drugs often utilizes piperazine derivatives, including Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate , due to their potential to modulate neurotransmitter activity in the brain .
Pharmaceutical Drug Design
The piperazine moiety found in Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate is frequently used in pharmaceutical drug design due to its impact on the physicochemical properties of the final molecule and its ability to serve as a scaffold for arranging pharmacophoric groups .
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O3/c1-2-15-9(14)12-5-3-11(4-6-12)8(13)7-10/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFKNHYQFQWBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

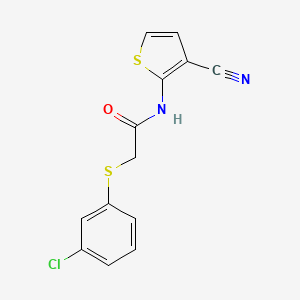
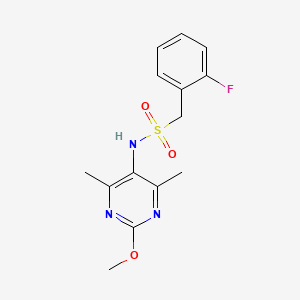
![Ethyl 1-(6-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2894744.png)
![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2894748.png)
![3-(4-Methoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2894749.png)
![3-(2-pyridylmethyl)-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2894750.png)
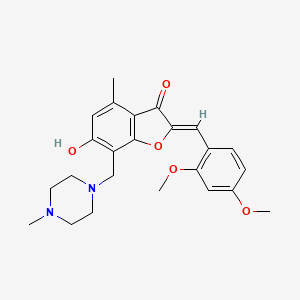
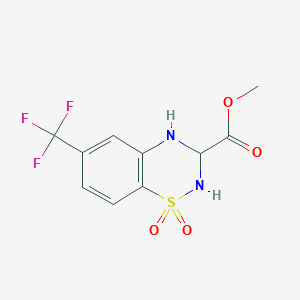
![Ethyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2894753.png)
![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2894756.png)
![Ethyl 4-oxo-5-(thiophene-2-carboxamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2894758.png)
![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2894759.png)
![2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B2894760.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2894762.png)